molecular formula C19H14BrN3O5S B3461548 3-(anilinosulfonyl)-4-bromo-N-(3-nitrophenyl)benzamide

3-(anilinosulfonyl)-4-bromo-N-(3-nitrophenyl)benzamide

Cat. No. B3461548
M. Wt: 476.3 g/mol
InChI Key: ANPLMQVZNTUZRC-UHFFFAOYSA-N
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Description

The compound “3-(anilinosulfonyl)-4-bromo-N-(3-nitrophenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with anilinosulfonyl, bromo, and nitrophenyl substituents. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. The presence of the anilinosulfonyl, bromo, and nitrophenyl groups might make it a participant in substitution reactions or act as a starting material for the synthesis of other complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (anilinosulfonyl, bromo, and nitrophenyl) would determine properties like solubility, melting/boiling point, and reactivity .

Mechanism of Action

Without specific context or application, it’s challenging to define a ‘mechanism of action’ for this compound. In biochemistry, the term ‘mechanism of action’ often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

4-bromo-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c20-17-10-9-13(19(24)21-15-7-4-8-16(12-15)23(25)26)11-18(17)29(27,28)22-14-5-2-1-3-6-14/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPLMQVZNTUZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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